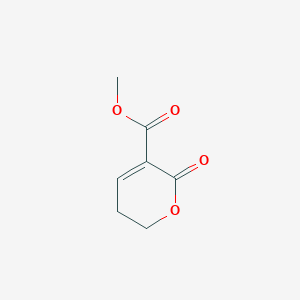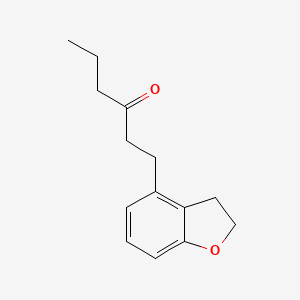
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with a hexanone moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one, can be achieved through various methods. Some common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group by dehydration.
Palladium-Catalyzed Ring Closure: This method involves the use of palladium catalysts to facilitate the ring closure of intermediates, leading to the formation of benzofuran derivatives.
Intramolecular Friedel-Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls using acid catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable and efficient synthetic routes. One-pot reactions and microwave-assisted synthesis are commonly employed to achieve high yields and purity . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity . For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one include:
1-(2,3-Dihydro-1-benzofuran-4-yl)ethanone: A benzofuran derivative with a similar structure but different functional groups.
6-Acetyl-1,4-benzodioxane: A compound with a benzodioxane ring structure, similar to benzofuran.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with potential anticancer activity.
Uniqueness
This compound is unique due to its specific structure, which combines a benzofuran ring with a hexanone moiety.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)hexan-3-one |
InChI |
InChI=1S/C14H18O2/c1-2-4-12(15)8-7-11-5-3-6-14-13(11)9-10-16-14/h3,5-6H,2,4,7-10H2,1H3 |
InChI Key |
CGKHOWCUADHEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC1=C2CCOC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


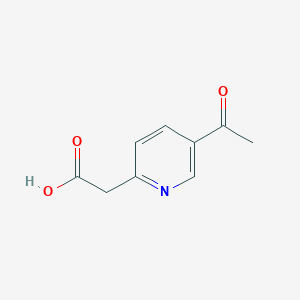
![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
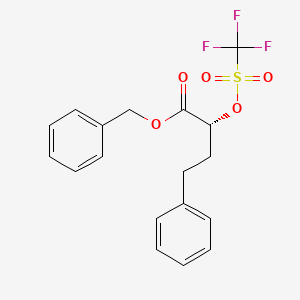
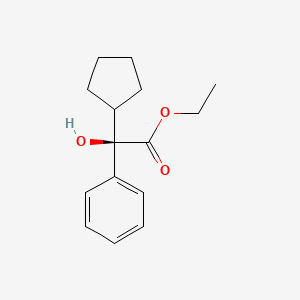
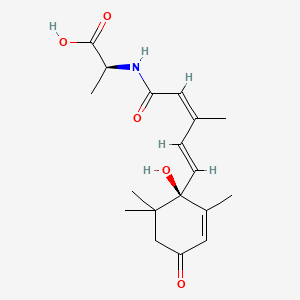
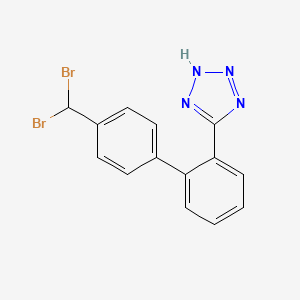
amine](/img/structure/B13444028.png)
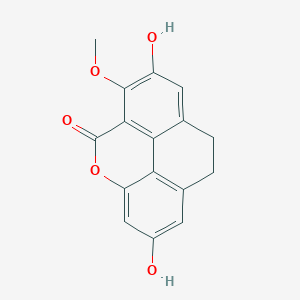


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

